N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide
Description
Propriétés
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-27-20-8-4-3-7-19(20)26-23(27)17-12-10-16(11-13-17)15-25-24(28)22-14-18-6-2-5-9-21(18)29-22/h2-9,14,16-17H,10-13,15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCARQYCMWIEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the targets could be varied and dependent on the specific biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups in the target molecule. The specific interactions and resulting changes would depend on the nature of the target and the specific biological activity being exhibited.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
Imidazole is known to be a highly soluble compound, suggesting that it could have good bioavailability. The specific ADME properties would depend on various factors, including the compound’s structure, the route of administration, and the individual’s physiological characteristics.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be varied and dependent on the specific biological activity being exhibited.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility suggests that it could be influenced by the pH and polarity of its environment. Additionally, certain reaction conditions, such as the presence of an oxidant, can influence the synthesis of imidazole derivatives. The compound’s stability could also be influenced by light, temperature, and humidity.
Activité Biologique
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.6 g/mol. The structure includes a benzo[d]imidazole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O2S |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 1207049-85-1 |
Antiviral Properties
Recent studies have indicated that compounds containing benzo[d]imidazole structures exhibit antiviral activity. For instance, derivatives of benzimidazole have shown effectiveness against various viruses by inhibiting critical viral enzymes. Specifically, compounds similar to N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide have demonstrated significant inhibition of RNA-dependent RNA polymerases, which are essential for viral replication .
Cytotoxicity and Selectivity
In vitro studies assessing the cytotoxic effects of related compounds have revealed promising selectivity indices. For example, some derivatives displayed low cytotoxicity at concentrations up to 1000 µM while maintaining potent antiviral activity with EC50 values in the low micromolar range (e.g., 3.4 µM against HCV NS5B) . This suggests that N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide may offer a favorable therapeutic window.
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis and viral replication. Compounds that act as IMP dehydrogenase inhibitors have shown efficacy in reducing viral loads in cellular models . The structural features of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide likely contribute to its binding affinity and inhibitory action on these targets.
Case Study 2: Inhibition of Viral Enzymes
Another research effort focused on the synthesis and evaluation of benzimidazole-based compounds as inhibitors of hepatitis C virus (HCV). Compounds within this class exhibited IC50 values as low as 9.19 µM against HCV NS5B, underscoring the potential of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide) in targeting similar pathways .
Applications De Recherche Scientifique
Based on the search results, here's what is known about the applications of compounds related to "N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide":
Antimicrobial and Antitubercular Activity:
- Certain compounds with a benzo[d]imidazole moiety have demonstrated both antimicrobial and anti-tuberculosis properties.
- Specifically, N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide has shown promise in these areas.
- One study synthesized and characterized a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives and assessed their in vitro antimicrobial and anticancer activity, as well as their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .
Antiviral Properties:
- Compounds containing benzo[d]imidazole structures exhibit antiviral activity, inhibiting critical viral enzymes and RNA-dependent RNA polymerases, which are essential for viral replication.
- Some derivatives displayed low cytotoxicity at concentrations up to 1000 µM while maintaining potent antiviral activity with EC50 values in the low micromolar range (e.g., 3.4 µM against HCV NS5B), suggesting a favorable therapeutic window.
- The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis and viral replication. Compounds that act as IMP dehydrogenase inhibitors have shown efficacy in reducing viral loads in cellular models.
Anticancer Activity:
- Research has been done on the synthesis and anticancer evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives .
- In the search for new compounds with antitumor activity, potential anticancer agents were designed as molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment .
- Molecular hybrids were designed as a combination of 2-mercaptobenzenesulfonamide fragments with a 4-amino-6-R 2-1,3,5-triazin-2-yl ring .
Other potential applications
Q & A
Basic: What synthetic protocols are commonly used to prepare N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Benzimidazole Core Formation : React o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol. Hydrazine hydrate is then used to introduce a hydrazinyl group .
Cyclohexylmethylamine Intermediate : Functionalize the cyclohexane ring with a methylbenzimidazole group via nucleophilic substitution or reductive amination.
Coupling with Benzofuran Carboxylic Acid : Use coupling agents like EDCI/HOBt or DCC to condense the benzofuran-2-carboxylic acid with the cyclohexylmethylamine intermediate. Reaction conditions (e.g., DMF, 0–5°C) and stoichiometry are critical for yield optimization .
Purification : Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization (ethanol/water) ensures ≥95% purity, verified by HPLC .
Advanced: How can researchers optimize the condensation reaction between benzofuran-2-carboxylic acid and cyclohexylmethylamine to improve yield?
Answer:
Key optimization strategies include:
- Catalyst Selection : Use N-hydroxysuccinimide (HOBt) with EDCI to reduce racemization and improve coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio (acid:amine) ensures complete conversion, as excess amine can lead to byproducts.
Example: A yield of 85% was achieved using 5-iodo-benzofuran-2-carboxylic acid and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine in DMF at 4°C .
Basic: What spectroscopic techniques are essential for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., benzofuran aromatic protons at δ7.2–7.6 ppm, cyclohexyl methylene at δ2.3–3.5 ppm) and carbon types (e.g., benzimidazole N=C-N at ~δ151 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in ¹H NMR spectral data for structural isomers of this compound?
Answer:
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in cyclohexyl groups) by analyzing peak splitting at different temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish benzofuran C-3 from benzimidazole C-2 .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to validate stereochemistry .
Basic: What in vitro models are appropriate for initial pharmacological evaluation of this compound?
Answer:
- Enzyme Inhibition Assays : Test activity against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence-based assays .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT or Alamar Blue protocols .
- Antimicrobial Screening : Employ Staphylococcus aureus or E. coli in broth microdilution assays (MIC determination) .
Advanced: What strategies enhance the metabolic stability of benzofuran-carboxamide derivatives in preclinical studies?
Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzofuran ring to reduce oxidative metabolism .
- Prodrug Design : Mask the amide group as a tert-butyl carbamate, which is cleaved in vivo by esterases .
- Cyclohexyl Group Optimization : Replace methyl with trifluoromethyl to sterically hinder CYP450-mediated oxidation .
Basic: How is the purity of the synthesized compound assessed?
Answer:
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for pharmacological studies .
- Melting Point : Sharp melting range (e.g., 209–212°C for HCl salt) indicates homogeneity .
Advanced: How do steric effects influence the reactivity of the cyclohexylmethylamine moiety in coupling reactions?
Answer:
- Steric Hindrance : Bulky substituents on the cyclohexane ring (e.g., 1-methyl group) slow amide bond formation due to restricted access to the amine lone pair. This can reduce coupling efficiency by 20–30% .
- Solvent Optimization : Use DMF instead of THF to solvate bulky intermediates, improving reaction kinetics.
- Microwave-Assisted Synthesis : Enhance reaction rates by applying microwave irradiation (e.g., 100°C, 30 min) to overcome steric barriers .
Basic: What computational tools aid in predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., benzimidazole binding to ATP pockets in kinases) .
- Pharmacophore Modeling (MOE) : Identify critical hydrogen bond donors/acceptors (e.g., benzofuran carbonyl) for target engagement .
Advanced: How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., recrystallize from ethanol/HCl), improving water solubility by 10–20× .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
